molecular formula C14H12N2O B181251 4-(1,3-Benzoxazol-2-yl)-2-methylaniline CAS No. 792946-65-7

4-(1,3-Benzoxazol-2-yl)-2-methylaniline

Katalognummer: B181251
CAS-Nummer: 792946-65-7
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: ABVMKKSXLVXFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the aniline group.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to facilitate the reaction and improve selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzoxazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted benzoxazoles, and various aniline derivatives .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Benzoxazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2-methylaniline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Biologische Aktivität

4-(1,3-Benzoxazol-2-yl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring substituted with a methylaniline group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

1. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that this compound could be developed as a potential antimicrobial agent.

2. Anticancer Activity

Research has shown that this compound possesses anticancer properties, particularly against human colorectal carcinoma cell lines. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Evaluation
In a study evaluating the anticancer efficacy of various benzoxazole derivatives, this compound demonstrated an IC50 value of 15 µM against SW480 colon cancer cells. Flow cytometry analysis indicated that the compound induces G2/M phase arrest and promotes apoptosis through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to intercalate with DNA and inhibit specific enzymes involved in cellular processes. This interaction disrupts normal cellular functions, leading to antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Benzoxazole Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighSpecific substitution pattern
4-(1,3-Benzoxazol-2-yl)-phenylamineLowModerateLacks methylaniline substitution
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidineHighModerateDifferent heterocyclic structure

This comparison highlights the potential of this compound as a scaffold for developing new therapeutic agents.

Eigenschaften

IUPAC Name

4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVMKKSXLVXFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388181
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792946-65-7
Record name 4-(1,3-benzoxazol-2-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.